2-chloroacetic acid

Descripción

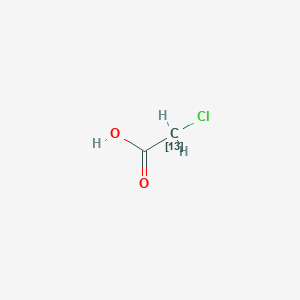

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583924 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-47-2 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization Research

Advanced Laboratory Synthesis Techniques

Synthesis and Purification of α-Chloro-β-Lactone Precursor Molecules from Chloroacetic Acid

The synthesis of α-chloro-β-lactone precursors from 2-chloroacetic acid is a multi-step process that has been the subject of significant process optimization research. The primary pathway involves an initial aldol-type addition reaction to form a β-hydroxy-α-chloro acid intermediate, which is subsequently cyclized to form the target lactone ring. Research has focused on maximizing yields and developing effective purification strategies, which have proven to be challenging.

A common synthetic approach begins with the reaction of this compound with an aldehyde or ketone. bridgewater.edu For instance, in the synthesis involving substituted benzaldehydes, this compound is first treated with a borane (B79455) reagent, such as Bromo-dicyclohexylborane, and a base like triethylamine (B128534) at low temperatures. bridgewater.edu The corresponding aldehyde (e.g., benzaldehyde (B42025) or 4-fluorobenzaldehyde) is then added to the reaction mixture to form the 2-chloro-3-hydroxy-3-arylpropanoic acid intermediate. bridgewater.edu

The subsequent and critical step is the lactonization (ring-closing) of this intermediate. Various coupling agents and catalysts have been investigated to optimize this cyclization. bridgewater.edu Among the carbodiimide-based reagents, N,N'-Dicyclohexylcarbodiimide (DCC) has demonstrated superior efficacy in producing higher yields of the α-chloro-β-lactone compared to other agents like Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bridgewater.edubridgewater.edu For example, the reaction of 2-Chloro-3-(4-fluorophenyl)propanoic acid with DCC resulted in a significantly higher yield than with DIC. bridgewater.edu Research has also indicated that EDC was ineffective in catalyzing the conversion of 2-chloro-3-hydroxy-3-phenylpropanoic acid to the desired lactone product. bridgewater.edu The stability of the transition state during the ring formation can be influenced by the substituent on the aryl group; the presence of a fluorine atom, for instance, is thought to help stabilize this phase. bridgewater.edu

| Lactonization Agent | Yield (%) |

|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | 59% |

| Diisopropylcarbodiimide (DIC) | 17% |

Despite the promising yields achieved with DCC, a significant challenge lies in the purification of the α-chloro-β-lactone product. bridgewater.edu The use of DCC results in the formation of a troublesome byproduct, N,N'-dicyclohexylurea (DCU), which precipitates along with the lactone product. bridgewater.edu Several methods have been explored to separate the product from this byproduct, though with limited success. An acid-base workup was attempted but failed to effectively separate the product from the DCU. bridgewater.edu Another purification technique involving flash chromatography with a cooled hexanes solvent system also proved unsuccessful in isolating the expected product, potentially due to the low affinity of the precursor molecules for the hexane (B92381) solvent. bridgewater.edu

An alternative synthetic route involves the condensation of carbonyl compounds with lithium ester enolates derived from phenyl α-chloroalkanoates. rsc.org This process represents an unusual course of the Darzens reaction, where the intermediate O-lithiated phenyl α-chloro-β-hydroxyalkanoates eliminate lithium phenoxide instead of the expected lithium chloride to form the β-lactone. rsc.org

Reaction Mechanisms and Kinetic Studies in Organic Transformations

Fundamental Reactivity Investigations

2-Chloroacetic acid, also known as monochloroacetic acid (MCA), is a versatile building block in organic synthesis, largely owing to the reactivity of its carbon-chlorine bond. The chlorine atom can be readily displaced by a variety of nucleophiles, making it a potent alkylating agent. wikipedia.orgnih.gov This reactivity allows for the introduction of the "acetic acid" moiety onto other molecules.

A prominent example of its application as an alkylating agent is in the synthesis of several herbicides. For instance, phenoxyacetic acid herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are produced through the O-alkylation of the corresponding phenols with chloroacetic acid. wikipedia.org Similarly, it serves as a precursor in the production of the herbicide glyphosate (B1671968). wikipedia.org

The nucleophilic substitution of the chlorine atom is a key reaction in the industrial production of other valuable chemicals. chemcess.com Hydrolysis of chloroacetic acid in neutral or basic aqueous solutions yields glycolic acid (hydroxyacetic acid) and diglycolic acid. chemcess.comasianpubs.org The reaction with ammonia (B1221849) can produce either aminoacetic acid (glycine) or nitrilotriacetic acid, depending on the reaction conditions. chemcess.com Furthermore, reaction with sodium or potassium hydrogensulfide leads to the formation of thioglycolic acid, a compound used as a stabilizer in PVC and in some cosmetics. wikipedia.orgchemcess.com

The reaction of this compound with tertiary amines in aqueous solutions is another example of its role as an alkylating agent, leading to the formation of betaines. researchgate.net The kinetics of these nucleophilic substitution reactions have been studied, for example, the hydrolysis with sodium hydroxide (B78521) under strong alkaline conditions has been shown to be a second-order reaction. asianpubs.orgresearchgate.net

The versatility of this compound as an alkylating agent is further demonstrated in the synthesis of other important intermediates. For example, it reacts with potassium cyanide to produce cyanoacetic acid, a key intermediate in the synthesis of synthetic caffeine (B1668208). chemcess.com It can also be used to O-alkylate salicylaldehyde, which, after decarboxylation, yields benzofuran. wikipedia.org

| Nucleophile | Product | Significance |

|---|---|---|

| Phenoxides (e.g., 2-methyl-4-chlorophenol) | Phenoxyacetic acids (e.g., MCPA) | Herbicides wikipedia.org |

| Hydroxide ion (OH⁻) | Glycolic acid | Industrial chemical chemcess.comasianpubs.org |

| Ammonia (NH₃) | Glycine (B1666218) or Nitrilotriacetic acid | Amino acid, Chelating agent chemcess.com |

| Hydrosulfide (B80085) ion (HS⁻) | Thioglycolic acid | PVC stabilizer, Cosmetics wikipedia.orgchemcess.com |

| Cyanide ion (CN⁻) | Cyanoacetic acid | Intermediate for caffeine synthesis chemcess.com |

Radical-Initiated Reactions and Atmospheric Chemistry Pathways

In the atmosphere, the degradation of monochloroacetic acid is primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgresearchgate.netnih.gov The OH radical is a highly reactive species and a major oxidant in the troposphere. wikipedia.org The reaction between monochloroacetic acid and the OH radical proceeds mainly through hydrogen atom abstraction, although chlorine atom abstraction is also a possible, but minor, pathway. acs.orgresearchgate.netnih.gov

Theoretical studies have identified two primary sites for hydrogen atom abstraction from monochloroacetic acid by the OH radical: the methylene (B1212753) group (-CH₂Cl) and the carboxylic acid group (-C(O)OH). acs.orgresearchgate.netnih.gov The abstraction of a hydrogen atom from the methylene group leads to the formation of a CHClC(O)OH radical, while abstraction from the carboxylic acid group results in the formation of a CH₂ClC(O)O radical. acs.orgresearchgate.net

| Abstraction Site | Resulting Radical | Branching Ratio (%) |

|---|---|---|

| -C(O)OH | CH₂ClC(O)O | 25 acs.orgresearchgate.netnih.gov |

| -CH₂Cl | CHClC(O)OH | 75 acs.orgresearchgate.netnih.gov |

The mechanism and kinetics of the reaction between monochloroacetic acid and the OH radical have been systematically investigated using quantum mechanical methods coupled with kinetic calculations. acs.orgresearchgate.netnih.gov These computational studies employ methods such as canonical variational transition state theory to identify the transition states and compute the rate constants for the different reaction pathways. acs.orgresearchgate.netnih.gov

Recent research has highlighted the importance of multiphase chemistry in the atmospheric production of chloroacetic acid. copernicus.orgcopernicus.orgcopernicus.orgresearchgate.netresearchgate.net While gas-phase reactions of volatile organic compounds (VOCs) with chlorine atoms can produce precursors to chloroacetic acid, such as chloroacetaldehyde (B151913), these gas-phase models often underestimate the observed atmospheric concentrations of chloroacetic acid. copernicus.orgcopernicus.orgresearchgate.net

Field measurements at coastal sites have shown a strong diurnal pattern for chloroacetic acid, with concentrations peaking during the daytime. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net This suggests a photochemical source. However, models based solely on gas-phase chemistry, for instance, the reaction of ethene with chlorine, account for only a small fraction of the observed levels. copernicus.orgresearchgate.net

To reconcile the discrepancy between modeled and observed concentrations, multiphase conversion mechanisms have been proposed. copernicus.orgresearchgate.net These mechanisms involve the uptake of gas-phase precursors, such as chloroacetaldehyde, onto atmospheric aerosols. copernicus.org In the aqueous phase of the aerosol, chloroacetaldehyde can hydrate (B1144303) to form a diol, which can then be oxidized by hydroxyl radicals to form chloroacetic acid. copernicus.org Quantum chemical calculations support the feasibility of these multiphase reaction pathways. copernicus.orgcopernicus.orgresearchgate.net

Box model simulations that incorporate this heterogeneous chemistry show a significant increase in the predicted levels of chloroacetic acid, bringing them closer to observed atmospheric concentrations. copernicus.orgresearchgate.net These findings suggest that the multiphase conversion of chloroacetaldehyde and other chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs) is a significant, and previously underestimated, source of atmospheric chloroacetic acid. copernicus.orgcopernicus.orgresearchgate.net The inclusion of these multiphase processes in atmospheric models is crucial for a more accurate understanding of the atmospheric halogen cycle and its impact on air quality and climate. copernicus.org

Hydroxyl Radical Oxidation Mechanisms and Kinetics of Monochloroacetic Acid Degradation

Esterification Reactions of Monochloroacetic Acid: Kinetics and Mechanistic Models

The esterification of monochloroacetic acid is a significant reaction in organic synthesis, frequently employed in industries such as pharmaceuticals. zsmu.edu.uaresearchgate.net These reactions are typically catalyzed by liquid mineral acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or hydrofluoric acid (HF). zsmu.edu.uaresearchgate.net The resulting monochloroacetic acid esters are valuable alkylating agents for nucleophiles containing sulfur, nitrogen, and oxygen. zsmu.edu.ua

Kinetic studies are crucial for understanding the reaction rates and optimizing conditions. The esterification of monochloroacetic acid often follows a second-order kinetic model. zsmu.edu.ua In a study involving the esterification of monochloroacetic acid with butan-1-ol in the presence of concentrated sulfuric acid, reaction rate constants were determined by analyzing samples at various time intervals using gas chromatography. zsmu.edu.ua The analysis showed that an increase in temperature from 100°C to 120°C led to a significant increase in the reaction rate constant. zsmu.edu.ua The activation energy (Eₐ) for this specific reaction was calculated to be 165 kJ/mol. zsmu.edu.ua

Another study focusing on the esterification with methanol (B129727) over a cation exchange resin developed a power-law kinetic model to predict the reaction outcomes. acs.org This research identified the optimal conditions for achieving high conversion rates of chloroacetic acid. acs.org The effect of temperature is a key parameter; for the reaction with methanol, increasing the temperature from 50°C to 70°C significantly enhanced the conversion of chloroacetic acid. acs.org

The generally accepted mechanism for acid-catalyzed esterification involves the initial protonation of the carboxylic acid by the catalyst. researchgate.net This is followed by a nucleophilic attack on the protonated carbonyl carbon by the alcohol molecule, leading to a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a water molecule yield the final ester product. researchgate.net While traditional mineral acids are effective, research has also explored the use of solid acid catalysts, such as zirconium tungstate (B81510) and heteropoly acids supported on materials like SBA-15, to facilitate easier separation and catalyst reuse. asianpubs.orgresearchgate.net

| Kinetic Parameter | Value | Reactants & Catalyst |

|---|---|---|

| Kinetic Model | Second-order | Monochloroacetic acid, butan-1-ol, H₂SO₄ zsmu.edu.ua |

| Activation Energy (Eₐ) | 165 kJ/mol | Monochloroacetic acid, butan-1-ol, H₂SO₄ zsmu.edu.ua |

| Optimal Reaction Temperature | 70°C | Monochloroacetic acid, methanol, cation exchange resin acs.org |

| Optimal Molar Ratio (Alcohol:Acid) | 1.4:1 | Monochloroacetic acid, methanol, cation exchange resin acs.org |

| Optimal Catalyst Dosage | 3 wt % | Monochloroacetic acid, methanol, cation exchange resin acs.org |

Condensation and Cyclization Reactions Utilizing Chloroacetic Acid

Chloroacetic acid and its derivatives, particularly its esters, are versatile reagents in condensation and cyclization reactions for synthesizing various organic compounds. Two prominent examples are the Darzens condensation and the Feist-Bénary furan (B31954) synthesis.

The Darzens condensation (also known as the glycidic ester condensation) is a reaction between a ketone or an aldehyde and an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base to form an α,β-epoxy ester, or glycidic ester. wikipedia.org This reaction is a powerful method for forming a new carbon-carbon bond and an epoxide ring in a single synthetic step. wikipedia.orgmdpi.com

The mechanism proceeds through several distinct steps:

Enolate Formation : A base abstracts an acidic α-proton from the α-haloester to form a resonance-stabilized enolate. mdma.chorganic-chemistry.org

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol (B89426) addition and forms a halohydrin anion intermediate. mdpi.comorganic-chemistry.org

Cyclization : The resulting alkoxide undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bearing the halogen. wikipedia.orgorganic-chemistry.org This displaces the halide ion and closes the three-membered epoxide ring. wikipedia.org

The Feist-Bénary furan synthesis is a reaction that produces substituted furan compounds from α-halo ketones or aldehydes and β-dicarbonyl compounds, catalyzed by a base like ammonia or pyridine (B92270). wikipedia.orgambeed.com While chloroacetic acid is not a direct reactant, its derivatives such as chloroacetaldehyde or chloroacetyl chloride can be used to generate the required α-halo carbonyl component. youtube.comchemcess.com

The mechanism of the Feist-Bénary synthesis involves:

Enolate Formation : The base deprotonates the β-dicarbonyl compound to form an enolate. youtube.comquimicaorganica.org

Aldol-type Addition : The enolate attacks the carbonyl group of the α-halo aldehyde (e.g., chloroacetaldehyde), forming an aldol adduct. youtube.com

Intramolecular Cyclization : Following proton transfers and formation of a new enolate, the oxygen atom acts as a nucleophile in an intramolecular Sₙ2 reaction, displacing the chloride to form a dihydrofuran ring. youtube.com

Dehydration : The final step is the elimination of a water molecule (dehydration) from the dihydrofuran intermediate to yield the aromatic furan product. youtube.comresearchgate.net

| Feature | Darzens Condensation | Feist-Bénary Furan Synthesis |

|---|---|---|

| Chloroacetic Acid Derivative | α-haloester (e.g., ethyl chloroacetate) wikipedia.org | α-halo aldehyde/ketone (e.g., chloroacetaldehyde) youtube.com |

| Second Reactant | Aldehyde or Ketone wikipedia.org | β-dicarbonyl compound (e.g., β-ketoester) wikipedia.org |

| Key Intermediate | Halohydrin anion mdpi.com | Aldol adduct, Dihydrofuran youtube.com |

| Final Product | α,β-epoxy ester (Glycidic ester) wikipedia.org | Substituted Furan wikipedia.orgambeed.com |

| Key Mechanistic Steps | Enolate addition, Intramolecular Sₙ2 cyclization wikipedia.orgorganic-chemistry.org | Aldol addition, Intramolecular O-alkylation, Dehydration youtube.com |

Derivatives of 2 Chloroacetic Acid: Synthesis, Functionalization, and Structural Research

Carboxymethyl Cellulose (B213188) (CMC) Synthesis and Comprehensive Characterization

Carboxymethyl cellulose (CMC) is a significant cellulose derivative produced by reacting alkali cellulose with 2-chloroacetic acid or its sodium salt, sodium monochloroacetate. conicet.gov.ar This modification renders the cellulose polymer water-soluble by introducing carboxymethyl groups along the cellulose backbone, enabling its use in a wide array of industries, including food, pharmaceuticals, detergents, and textiles. conicet.gov.ar

Alkylation-Etherification Mechanisms in Cellulose Carboxymethylation

The synthesis of CMC is a two-stage process involving alkalization and etherification. conicet.gov.arnih.gov

Alkylation (Mercerization): The initial step involves treating the cellulose with a strong alkali, typically sodium hydroxide (B78521) (NaOH), to produce alkali cellulose. This process, also known as mercerization, is crucial as it swells the cellulose structure, breaking down the crystalline regions and increasing the accessibility of the hydroxyl groups for the subsequent reaction. dntb.gov.ua The reaction can be represented as:

Cellulose-OH + NaOH → Cellulose-O⁻Na⁺ + H₂O

This activation of the cellulose is a key factor influencing the subsequent etherification step. conicet.gov.ar

Etherification: In the second stage, the alkali cellulose is reacted with an etherifying agent, most commonly sodium monochloroacetate (NaMCA) or monochloroacetic acid. nih.govscialert.net This is a Williamson ether synthesis, where the alkoxide on the cellulose chain acts as a nucleophile and displaces the chloride ion from the chloroacetic acid molecule. scialert.net

The primary reaction is:

Cellulose-O⁻Na⁺ + ClCH₂COONa → Cellulose-OCH₂COONa + NaCl

A competing side reaction also occurs where sodium monochloroacetate reacts with the excess sodium hydroxide to form sodium glycolate (B3277807), an impurity that does not contribute to the properties of the final CMC product. scialert.net

ClCH₂COONa + 2NaOH → HOCH₂COONa + NaCl + H₂O

The distribution of the carboxymethyl groups along the cellulose chain is not uniform and is influenced by the reactivity of the different hydroxyl groups on the anhydroglucose (B10753087) unit (AGU).

Influence of Reaction Conditions (Temperature, pH, Reactant Ratios, Solvents) on Degree of Substitution and Solubility

The properties of CMC, particularly its solubility, are heavily dependent on the Degree of Substitution (DS), which is the average number of carboxymethyl groups attached to each anhydroglucose unit in the cellulose chain. cellulosemanufacturer.comncsu.edu The theoretical maximum DS is 3.0, but for most commercial applications, the DS typically ranges from 0.4 to 1.5. conicet.gov.ar A DS value greater than 0.6 is generally required for good water solubility. ncsu.edu Several reaction parameters critically influence the final DS and, consequently, the solubility of the CMC.

Temperature: Reaction temperature affects the rate of both the main etherification reaction and the side reactions. Higher temperatures can lead to polymer degradation, which may decrease the DS value. scialert.net

pH (Alkali Concentration): The concentration of sodium hydroxide is a critical factor. An optimal concentration is necessary to ensure proper swelling of the cellulose and activation of the hydroxyl groups. If the NaOH concentration is too low, the reaction rate will be slow. Conversely, if it is too high, it can promote the side reaction that forms sodium glycolate and may also cause degradation of the cellulose polymer. nih.govscialert.net Research has indicated that a 30% NaOH concentration is often optimal for achieving a good DS. nih.govscialert.net

Reactant Ratios: The molar ratio of NaOH to the anhydroglucose units (AGU) and the concentration of the etherifying agent (sodium monochloroacetate) directly impact the DS. conicet.gov.ar Increasing the concentration of sodium monochloroacetate generally leads to a higher DS, as more reagent is available to substitute onto the cellulose backbone. scialert.net However, this is also dependent on an optimal NaOH concentration. scialert.net

Solvents: The reaction is typically carried out in a slurry medium. The choice of solvent, such as isopropanol (B130326) or ethanol (B145695), and the ratio of water to the organic solvent can influence the swelling of cellulose and the diffusion of reactants, thereby affecting the uniformity and efficiency of the carboxymethylation process. tandfonline.com

| Reaction Condition | Effect on DS | Reference |

|---|---|---|

| Temperature | Higher temperatures can cause polymer degradation, leading to a decrease in DS. | scialert.net |

| NaOH Concentration | DS increases with NaOH concentration up to an optimum level (often around 30%), after which it decreases due to increased side reactions and polymer degradation. | nih.govscialert.net |

| Reactant Ratio (NaMCA/AGU) | Higher ratios of sodium monochloroacetate to anhydroglucose units generally result in a higher DS. | conicet.gov.ar |

| Reaction Time | DS generally increases with longer reaction times, up to a point where the reaction reaches completion. | scialert.net |

Synthesis of Water-Soluble Chitosan (B1678972) Derivatives via Monochloroacetic Acid

Similar to cellulose, chitosan, a polysaccharide derived from chitin, can be chemically modified with monochloroacetic acid to improve its water solubility. tandfonline.com Chitosan itself is only soluble in acidic aqueous solutions. The reaction with monochloroacetic acid introduces carboxymethyl groups onto the chitosan backbone, creating carboxymethyl chitosan (CMC). tandfonline.commdpi.com This derivative is soluble over a wider pH range, which significantly expands its potential applications. mdpi.com

The synthesis involves reacting chitosan with monochloroacetic acid in the presence of a strong base, such as sodium hydroxide, typically in an aqueous isopropanol medium. tandfonline.com The carboxymethyl groups can substitute on both the primary amine (-NH₂) and the hydroxyl (-OH) groups of the chitosan glucosamine (B1671600) units. tandfonline.com The reaction conditions, including temperature, alkali concentration, and the ratio of reactants, have a significant influence on the degree of substitution and the resulting solubility of the carboxymethyl chitosan. tandfonline.com

Phenoxy Herbicides and Agrochemical Precursors Derived from Chloroacetic Acid

This compound is a fundamental building block in the synthesis of phenoxy herbicides, a class of selective herbicides widely used in agriculture to control broadleaf weeds in cereal crops. wikipedia.org These herbicides mimic the plant growth hormone auxin, causing uncontrolled and unsustainable growth that ultimately leads to the death of the target plant. wikipedia.org

The synthesis of these herbicides typically involves a Williamson ether synthesis reaction between a chlorinated phenol (B47542) and this compound (or its salt/ester). acs.orggoogle.com For example, the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is synthesized by reacting 2,4-dichlorophenol (B122985) with chloroacetic acid in the presence of a base like sodium hydroxide. acs.orggoogle.com

The general reaction is:

Ar-OH + ClCH₂COOH + 2NaOH → Ar-OCH₂COONa + NaCl + 2H₂O

The resulting sodium salt is then acidified to yield the final herbicide. Other important phenoxy herbicides synthesized from chloroacetic acid and its derivatives include MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). wikipedia.org

Thioglycolic Acid and Related Sulfur-Containing Compounds Synthesized via Chloroacetic Acid

Thioglycolic acid (TGA), also known as mercaptoacetic acid, is another important industrial chemical synthesized from this compound. sciencemadness.org It is a versatile compound used in cosmetics for hair perming and depilatory creams, as a stabilizer for PVC plastics, and in the chemical industry as a chain transfer agent. sciencemadness.orgprimaryinfo.com

The most common method for preparing thioglycolic acid is the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) (e.g., sodium hydrosulfide, NaSH) in an aqueous medium. sciencemadness.orggoogle.com

The reaction proceeds as follows:

ClCH₂COONa + NaSH → HSCH₂COONa + NaCl

The resulting sodium thioglycolate is then acidified to produce free thioglycolic acid. google.com Alternative synthesis routes include the reaction of chloroacetic acid with sodium thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed. google.com

| Reactants | Product | Key Process | Reference |

|---|---|---|---|

| Sodium Chloroacetate and Sodium Hydrosulfide | Thioglycolic Acid | Nucleophilic substitution of chloride by hydrosulfide, followed by acidification. | sciencemadness.orggoogle.com |

| Chloroacetic Acid and Sodium Thiosulfate | Thioglycolic Acid | Formation of a Bunte salt intermediate, followed by hydrolysis. | google.com |

Other Key Organic Synthetic Intermediates and Products

The high reactivity of the carbon-chlorine bond and the presence of the carboxylic acid group make this compound a valuable and versatile intermediate in a wide range of organic syntheses. anhaochemical.comwiley-vch.de It serves as a precursor for the production of numerous important chemicals across various industries.

Pharmaceuticals: In the pharmaceutical industry, this compound is used in the synthesis of various active pharmaceutical ingredients and intermediates. anhaochemical.com For instance, it can be a starting material for certain antibiotics, cardiovascular drugs, and antitumor agents. anhaochemical.com An example is its use in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. mendeley.com

Dyes and Fragrances: It is an intermediate in the production of certain dyes and fragrances. anhaochemical.com For example, it can react with aromatic amines to form intermediates for azo dyes. anhaochemical.com

Other Intermediates: this compound is also a precursor for other chemical intermediates like 2-(2-chloroethoxy)acetic acid, which is synthesized by the oxidation of 2-chloroethoxyethanol (B8538215). google.com It is also used in the synthesis of various other compounds through reactions involving its carboxylic acid and chloroacetyl functionalities. researchgate.net

Chloroacetyl Chloride Production and Applications in Acylation Reactions

Chloroacetyl chloride, a bifunctional compound, serves as a crucial intermediate in organic synthesis. wikipedia.org It is commercially produced through various methods, including the carbonylation of methylene (B1212753) chloride and the oxidation of vinylidene chloride. wikipedia.org A common laboratory and industrial preparation involves the reaction of this compound with reagents such as thionyl chloride, phosphorus pentachloride, or phosgene (B1210022). wikipedia.orgnih.gov One process involves reacting vaporized acetyl chloride with liquefied monochloroacetic acid at temperatures between 110-180°C. Another method reacts chloroacetic acid with phosgene in the liquid phase at 0 to 100°C. wipo.int

The primary application of chloroacetyl chloride lies in its role as an intermediate for producing chloroacetanilide herbicides, including metolachlor, acetochlor, alachlor, and butachlor. wikipedia.org It is also utilized in Friedel-Crafts acylation reactions. For instance, the acylation of benzene (B151609) using chloroacetyl chloride in the presence of an aluminum chloride catalyst yields phenacyl chloride, another significant chemical intermediate. wikipedia.org Similarly, it is employed in the synthesis of N-methoxy-N-methylchloroacetamide from the acylation of N,O-dimethylhydroxylamine hydrochloride. google.com This amide is a reagent for the synthesis of α-chloro ketones. google.com

Furthermore, chloroacetyl chloride is a key reagent in the pharmaceutical industry. It is used in the synthesis of venlafaxine (B1195380) when reacted with anisole. wikipedia.org In the production of praziquantel, a broad-spectrum antihelminthic drug, chloroacetyl chloride is used to acylate a reduced isoquinoline (B145761) derivative. taylorandfrancis.com The resulting chloroacetyl derivative undergoes an intramolecular alkylation to form the final product. taylorandfrancis.com It is also used in the synthesis of imidazol-1-yl-acetic acid, a precursor for zoledronic acid, by reacting it with benzyl (B1604629) alcohol. sciforum.net

| Reagent | Reaction Conditions | Reference |

|---|---|---|

| Thionyl chloride | Standard laboratory conditions | wikipedia.org |

| Phosphorus pentachloride | Standard laboratory conditions | wikipedia.org |

| Phosgene | Liquid phase, 0-100°C, 0.05-0.2 MPa abs. pressure | wipo.int |

| Acetyl chloride (vapor) | Countercurrent reaction with liquefied monochloroacetic acid, 110-180°C |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Iminothiazolidinones, Pyridones)

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Iminothiazolidinones: The reaction of thiourea (B124793) or its N,N'-disubstituted derivatives with this compound provides a direct route to 2-iminothiazolidin-4-one and its corresponding derivatives. google.com This cyclization can be carried out in water or ethanol at temperatures ranging from 40 to 100°C. google.com The process utilizes the inherent acidity of chloroacetic acid to catalyze the reaction, avoiding the need for additional catalysts and simplifying the workup procedure. google.com The reaction yields can range from 32.5% to 86.4%. google.com Another method involves heating thiourea with a monohalogenoacetic acid, such as monochloroacetic acid, in the presence of an alkali metal salt of acetic acid like sodium acetate (B1210297) in water or aqueous lower alcohols. google.com

Pyridones: The reaction of pyridones with this compound can result in substitution on either the nitrogen or the oxygen atom, leading to the formation of N-acetic acid or O-acetic acid derivatives, respectively. acs.org For example, the reaction of 4-ethoxymethyl-6-methyl-2-pyridone with chloroacetic acid has been shown to produce both the N-acetic acid and the O-acetic acid isomers. acs.org These products can be separated by converting them to their methyl esters and performing distillation. acs.org The synthesis of N-aryl pyridine-2-ones can be achieved through CuI-catalyzed coupling reactions of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides. organic-chemistry.org Additionally, quaternary ammonium (B1175870) salts can be synthesized from the reaction of pyridine (B92270) with esters of chloroacetic acid, such as nonyl 2-chloroacetate and benzyl 2-chloroacetate, in solvents like ethyl acetate, acetone (B3395972), or ethyl alcohol. researchgate.net

| Reactant(s) | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiourea or N,N'-disubstituted thiourea | 2-Iminothiazolidin-4-one or derivatives | Water or ethanol, 40-100°C, 1-10 hours | 32.5-86.4% | google.com |

| 4-Ethoxymethyl-6-methyl-2-pyridone | N-acetic acid and O-acetic acid derivatives | - | - | acs.org |

| Thiourea and Monochloroacetic acid | 2-Imino-4-thiazolidinone | Water or aqueous lower alcohol, presence of sodium acetate, heating under reflux | - | google.com |

Formation of α-Chloro-β-Lactones from Chloroacetic Acid and Substituted Benzaldehydes

The synthesis of α-chloro-β-lactones can be achieved through the reaction of this compound with substituted benzaldehydes. bridgewater.edu This process typically involves an initial aldol (B89426) addition followed by a cyclization step to form the four-membered lactone ring. bridgewater.edu Various coupling agents have been explored to facilitate this transformation, including N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-diisopropylcarbodiimide (DIC). bridgewater.edu

Research has shown that DCC is particularly effective in promoting the formation of the β-lactone ring, leading to higher yields compared to other catalysts. bridgewater.edu For instance, the reaction of 2-chloro-3-(4-fluorophenyl)propanoic acid (derived from chloroacetic acid and 4-fluorobenzaldehyde) with DCC resulted in a 59% yield of 3-chloro-4-(4-fluorophenyl)-2-oxetanone, whereas the use of DIC under similar conditions yielded only 17%. bridgewater.edu

A significant challenge in this synthesis is the purification of the α-chloro-β-lactone product. The use of DCC as a catalyst results in the formation of a dicyclohexylurea (DCU) byproduct, which often co-precipitates with the desired lactone, complicating the isolation process. bridgewater.edu Further investigation into efficient extraction and purification techniques is necessary to overcome this obstacle. bridgewater.edu Despite these purification challenges, the DCC-mediated route remains a promising method for the synthesis of α-chloro-β-lactone precursor molecules. bridgewater.edu

| Catalyst | Yield | Reference |

|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | 59% | bridgewater.edu |

| DIC (N,N'-diisopropylcarbodiimide) | 17% | bridgewater.edu |

Glycolic Acid and its Esters Derived from Chloroacetic Acid

Glycolic acid, an important organic intermediate, can be synthesized from this compound through alkaline hydrolysis. dissertationtopic.net A common industrial method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification. chemicalbook.com This saponification is typically carried out by heating an aqueous solution of chloroacetic acid (e.g., 80% strength) with an excess of sodium hydroxide solution at elevated temperatures and pressures. google.com For example, a reaction can be conducted at 145°C and a pressure of 1.8 bar for 20 hours. google.com

The resulting product is an aqueous solution of glycolic acid containing a significant amount of sodium chloride as a byproduct. dissertationtopic.netchemicalbook.com The removal of this salt is a critical step in the purification process. One approach involves filtering the precipitated sodium chloride and then subjecting the 20 to 70% strength glycolic acid solution to electrodialysis. google.com Another method involves evaporative concentration followed by extraction of the acid with a solvent like acetone. chemicalbook.com The final solid glycolic acid can be obtained with a purity higher than 97% and a yield greater than 73%. dissertationtopic.net

Esters of glycolic acid, such as methyl glycolate, can also be derived from processes starting with chloroacetic acid. The hydrolysis of methyl glycolate can produce glycolic acid. In one procedure, a mixture of methyl glycolate and water is heated to 95-97°C, and methanol (B129727) is distilled off. This reactive distillation can result in a 100% yield of glycolic acid relative to the methyl glycolate. chemicalbook.com

| Method | Key Reagents/Steps | Purity/Yield | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | Sodium hydroxide, re-acidification | - | chemicalbook.com |

| Saponification and Electrodialysis | Excess sodium hydroxide, filtration, electrodialysis | Final NaCl content of 0.02% | google.com |

| Hydrolysis and Solvent Extraction | Sodium hydroxide, acetone extraction | >97% purity, >73% yield | dissertationtopic.net |

| Hydrolysis of Methyl Glycolate | Reactive distillation at 95-97°C | 100% yield from methyl glycolate | chemicalbook.com |

Environmental Transformation and Biotransformation Research

Microbial Degradation and Dechlorination Processes in Soil and Water Systems

Microbial activity is a primary driver for the degradation of chloroacetic acids in environmental matrices like soil and water. researchgate.netoecd.org Studies have shown that chloroacetic acids can be effectively degraded by microorganisms in both aerobic and anaerobic conditions. In laboratory biodegradation tests using sewage or acclimated sludge inocula, 2-chloroacetic acid has been reported to degrade by over 70-90% within 5-10 days. oecd.orgjubilantingrevia.com Mineralization to carbon dioxide has been observed in river water, with 73% conversion occurring in 8-10 days at 29°C. oecd.org Even under anaerobic conditions, rapid degradation to methane, CO₂, and chloride ions has been noted. oecd.org

Biodegradation Rates and Influencing Factors (Concentration, Acclimation, Temperature, pH)

The rate of biodegradation of chloroacetic acids in soil and water is influenced by several factors. The concentration of the chloroacetic acid affects the degradation rate. researchgate.netavcr.cz Acclimation of the microbial community to the compound significantly increases the degradation rate. oecd.orgjubilantingrevia.com Temperature and pH also play crucial roles. While degradation occurs in soil, it can be comparatively persistent under acidic conditions and/or low temperatures. oecd.org Conversely, higher temperatures, such as 29°C in river water or 34°C under anaerobic conditions, have been associated with efficient degradation. oecd.org The character and humidity of the soil also influence the biodegradation rate. avcr.cz

Data on biodegradation rates can vary depending on the specific environmental conditions and microbial communities present. However, studies consistently indicate that acclimation enhances the degradation efficiency.

Role of Chloroperoxidase-Mediated Chlorination in Natural Formation

Interestingly, chloroacetic acids are not only subject to microbial degradation but can also be simultaneously formed through natural processes, particularly chloroperoxidase-mediated chlorination of organic matter in soil. researchgate.netavcr.cz Chloroperoxidase enzymes, found in various organisms including fungi and plants, can catalyze the halogenation of organic substances in the presence of hydrogen peroxide and halide ions. uni-heidelberg.deagriculturejournals.cz This enzymatic activity, along with microbial processes, contributes to the formation of chloroacetic acids and other chlorinated organic compounds in forest soils. avcr.czagriculturejournals.cz Chlorination of acetic acid can lead to the formation of dichloroacetic acid, while chlorination of humic acids can result in trichloroacetic acid. researchgate.net This natural formation process highlights the dynamic nature of chloroacetic acid cycling in the environment.

Enzymatic Dehalogenation: Mechanisms, Enzyme Characterization, and Biotechnological Applications

Enzymatic dehalogenation is a key biological process for the detoxification and degradation of halogenated compounds like this compound. Hydrolytic dehalogenases, in particular, catalyze the cleavage of the carbon-halogen bond, typically resulting in the formation of a hydroxylated product and a halide ion. mdpi.comrcsb.org These enzymes are of significant interest for their potential in bioremediation and the environmentally friendly synthesis of chemicals. rcsb.orgresearchgate.netfrontiersin.org

Haloacid Dehalogenase (HAD) Enzymes: Biochemical Characterization and Substrate Specificity (D-, L-, DL-2-HADs)

Haloacid dehalogenases (HADs) are a family of enzymes that catalyze the hydrolytic dehalogenation of 2-haloalkanoic acids. researchgate.netfrontiersin.org They are widespread in nature and have been extensively studied for their biochemical characteristics and structures. frontiersin.orgnih.gov Based on their substrate specificity and stereoselectivity, 2-haloacid dehalogenases are categorized into different types:

D-2-Haloacid Dehalogenases (D-2-HADs): These enzymes enantioselectively dehalogenate D-2-haloacids, producing L-2-hydroxyalkanoic acids. frontiersin.orgnih.gov

L-2-Haloacid Dehalogenases (L-2-HADs): These enzymes specifically act on L-2-haloacids, converting them to the corresponding D-2-hydroxyalkanoic acids with an inversion of chirality. frontiersin.orgnih.govnih.gov L-2-HADs are phylogenetically distinct from D-2-HADs and DL-2-HADs and exhibit different protein folds and catalytic mechanisms. nih.gov

DL-2-Haloacid Dehalogenases (DL-2-HADs): These enzymes are non-stereospecific and can accept both D- and L-2-haloacids as substrates, producing L- and D-2-hydroxyalkanoic acids, respectively. researchgate.netnih.govknaw.nl

The substrate specificity of HAD enzymes can vary. For example, some L-2-HADs show higher specificity for L-2-chloropropionic acid than for chloroacetic acid, while others exhibit the opposite preference. nih.gov HADs typically show high catalytic activity with short-chain halogenated acids containing fewer than four carbon atoms. nih.gov

Biochemical characterization of HAD enzymes includes determining their optimal pH range, molecular weight, and oligomeric state. For instance, the optimal pH for L-2-HAD reactions is typically alkaline, ranging from 9 to 11. nih.gov Natural L-2-HADs can exist as monomers, dimers, or tetramers with subunit molecular weights between 25 and 28 kDa. nih.gov

Catalytic Mechanisms of Haloacid Dehalogenases (e.g., Fluoroacetate (B1212596) Dehalogenase)

The catalytic mechanism of hydrolytic dehalogenases generally involves a nucleophilic substitution reaction. mdpi.comannualreviews.org In the case of HAD enzymes, a common mechanism involves an active-site carboxylate group, typically an aspartate residue, attacking the α-carbon atom of the substrate that is bonded to the halogen. mdpi.comrcsb.org This attack leads to the formation of a covalent enzyme-ester intermediate and the release of a halide ion. mdpi.comrcsb.org Subsequently, the ester intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing the corresponding 2-hydroxy acid product. mdpi.comrcsb.orgresearchgate.net

Studies on fluoroacetate dehalogenase, which also acts on chloroacetate (B1199739) albeit less efficiently, have provided insights into the catalytic mechanism. nih.gov The hydrolysis of fluoroacetate by haloacid dehalogenases is described as an SN2 displacement reaction proceeding through a two-step mechanism involving the formation of an enzyme-ester intermediate followed by hydrolysis via an activated water molecule. researchgate.netacs.org Site-directed mutagenesis and molecular simulations have highlighted the essential roles of specific amino acid residues, such as aspartate and histidine, in the catalytic process. researchgate.net

While the ester intermediate mechanism is common, some DL-2-haloacid dehalogenases may operate through different catalytic steps without forming an ester intermediate. mdpi.com D-2-haloacid dehalogenases have been shown to catalyze hydrolytic dehalogenation with inversion of configuration around the chiral carbon, and their mechanism may involve a direct attack by a water molecule activated by a catalytic residue. knaw.nlscience.gov

Computational Modeling of Enzyme-Substrate Interactions and Enantioselectivity

Computational modeling plays a valuable role in understanding the interactions between HAD enzymes and their substrates, as well as in predicting and analyzing enzyme enantioselectivity. science.govscitechnol.comresearchgate.netnih.gov Techniques such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are used to investigate the catalytic actions and identify key residues involved in substrate binding and transformation. acs.orgacs.org

Computational studies can predict protein structures and analyze the interaction of dehalogenases with various haloacid substrates to understand their enantioselectivity and substrate range. researchgate.net Docking simulations can indicate the binding affinities of different enantiomers to the enzyme active site. researchgate.net Further analysis of these interactions, including hydrogen bonds and other non-bonded forces, can reveal the molecular basis for enantioselectivity and the roles of specific amino acid residues in orienting the substrate. scitechnol.comresearchgate.net Computational modeling has been used to probe the stereospecificity determinant of L-2-haloacid dehalogenases and to guide the engineering of enzymes for altered substrate preference. science.govscitechnol.com

Computational approaches, including covalent docking, are being developed to identify substrates for enzymes that proceed through a covalent intermediate, such as those in the haloalkanoate dehalogenase superfamily. nih.gov These methods aim to model the covalent fit between a substrate and an enzyme, providing insights beyond traditional non-covalent docking. nih.gov

Bioremediation Potential and Applications in Environmentally Friendly Synthesis

This compound (MCA) is an organochlorine compound that can be degraded by microorganisms, highlighting its potential for bioremediation of contaminated environments. Several bacterial strains have been identified that can utilize MCA as a sole carbon and energy source. For instance, Xanthobacter autotrophicus strain GJ10 has been shown to degrade MCA in both batch and continuous culture systems. This strain can completely degrade MCA, even at concentrations up to 48.4 mM in batch systems, although partial substrate inhibition was observed at concentrations exceeding 25.4 mM. nih.gov The degradation pathway in Xanthobacter autotrophicus GJ10 involves the dehalogenation of MCA to glycolic acid, which then enters central metabolic pathways. wur.nl The activity of haloacid dehalogenase enzymes is crucial in this process. nih.govasm.org Another study isolated a presumptive Pseudomonas sp. strain R1 from a Malaysian paddy field that demonstrated the ability to biodegrade MCA. mdpi.com Similarly, a novel bacterium from the marine environment, L. boronitolerans MH2, has shown potential for trichloroacetic acid (TCA) bioremediation, suggesting the broader applicability of dehalogenase-producing bacteria for detoxifying halogen-contaminated environments. mdpi.com Bacteria isolated from the Tigris River have also demonstrated the ability to utilize and degrade MCA, releasing chloride ions. ppaspk.org This degradation is often facilitated by the production of dehalogenase enzymes. ppaspk.org

The application of this compound extends to environmentally friendly synthesis methods. It can be used as a catalyst in one-pot reactions for the synthesis of compounds like 1-amidoalkyl-2-naphthols under solvent-free conditions. researchgate.net This approach aligns with green chemistry principles by reducing or eliminating the need for solvents, offering advantages such as shorter reaction times, simpler work-up procedures, and excellent yields. researchgate.net

Natural Formation Pathways of Chloroacetic Acids in Terrestrial and Aquatic Ecosystems

Chloroacetic acids, including this compound, are not solely anthropogenic in origin but can also be formed naturally in terrestrial and aquatic ecosystems. nih.govresearchgate.net Natural chlorination of organic matter is a significant pathway for their formation. nih.govresearchgate.netavcr.cz In forest soils, chloroacetic acids are both microbially degraded and simultaneously formed through chloroperoxidase-mediated chlorination of acetic acid and humic acids. researchgate.netcas.cz Chlorination of acetic acid tends to lead to the faster formation of dichloroacetic acid, while chlorination of humic acids can give rise to trichloroacetic acid. researchgate.netcas.cz These processes contribute to a steady state concentration of chloroacetic acids in soil and participate in the natural chlorine cycle and the decomposition of organic matter. researchgate.netcas.cz

Studies using radio-indicator methods in forest soils have demonstrated the simultaneous formation and microbial degradation of chloroacetic acids. researchgate.netcas.cz For example, experiments with 36Cl-labelled chloride have directly shown the formation of TCA from mixtures of humic or acetic acids and chloroperoxidase enzymes, as well as in forest soils. researchgate.net Abiotic formation from humic material and soils has also been observed, in addition to biotic pathways. nih.govresearchgate.net The addition of Fe2+, Fe3+, and H2O2 can increase the yield of chloroacetates formed from humic material. nih.govresearchgate.net Phenolic substances, considered monomeric units of humic acids, can also act as precursors, with phenoxyacetic acid yielding significant amounts of MCA. nih.govresearchgate.net

Atmospheric photochemical oxidation of volatile organochlorine compounds is another source of chloroacetic acids in the environment. nih.gov These atmospheric precursors can lead to the presence of phytotoxic chloroacetic acids. nih.gov

Abiotic Degradation Mechanisms and Reduction by Materials (e.g., Cast Iron)

Abiotic degradation plays a role in the environmental fate of this compound, although it is generally considered less significant than biodegradation in some environmental compartments. snu.ac.kr Chloroacetic acid is not expected to undergo significant hydrolysis under typical environmental conditions due to the absence of readily hydrolyzable functional groups. nih.gov Direct photolysis is also not a major degradation pathway as chloroacetic acid does not absorb UV light strongly at wavelengths above 290 nm, which constitute sunlight. nih.gov However, slow photodechlorination in air-saturated solutions has been observed, with the rate increasing in the presence of radiosensitizers that generate superoxide (B77818) anion radicals. nih.govoecd.org

Reduction by certain materials, such as cast iron, has been investigated as a method for removing chloroacetic acids from water. nih.govresearchgate.net Studies have shown that cast iron scraps can be effective in reducing chloroacetic acids, including TCA, which is less biodegradable than MCA and dichloroacetic acid (DCA). researchgate.net The removal mechanisms can vary depending on oxygen concentration. Under anoxic conditions, sequential hydrogenolysis is the primary mechanism. nih.gov In the presence of oxygen, both sequential hydrogenolysis and direct transformation are possible. nih.gov

Research on the reduction of chloroacetic acids by cast iron has examined factors such as the style of iron, pretreatment processes, and the presence of dissolved oxygen. nih.gov The reaction kinetics for chloroacetic acid removal by cast iron have been shown to conform well to pseudo first-order reactions under longitudinal shock conditions. nih.gov

Electrochemical reduction is another abiotic process that can degrade chloroacetic acid. Studies using nanostructured nickel electrodes have shown that the surface structure significantly affects the rate and stages of chloroacetic acid reduction, with dehalogenation occurring at lower electrode potential values on sharp nickel structures compared to smooth electrodes. researchgate.net Silver nanoparticles deposited on glassy carbon electrodes have also demonstrated electrocatalytic activities towards the reduction of chloroacetic acids. researchgate.net

Data Tables:

| Process Type | Description | Relevant Section |

| Bioremediation | Microbial degradation of MCA by various bacterial strains (e.g., Xanthobacter autotrophicus GJ10, Pseudomonas sp.) | 5.2.4 |

| Natural Formation (Biotic) | Chloroperoxidase-mediated chlorination of acetic and humic acids by soil microorganisms. | 5.3 |

| Natural Formation (Abiotic) | Formation from humic material and phenolic substances in soil, potentially enhanced by Fe ions and H2O2. | 5.3 |

| Abiotic Degradation | Slow photodechlorination in the presence of oxygen and radiosensitizers. | 5.4 |

| Abiotic Reduction (Cast Iron) | Degradation of chloroacetic acids through sequential hydrogenolysis under anoxic or oxic conditions. | 5.4 |

| Abiotic Reduction (Electrochemical) | Reduction on modified electrodes like nanostructured nickel or silver nanoparticles. | 5.4 |

Advanced Characterization and Analytical Methodologies in 2 Chloroacetic Acid Research

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in the study of 2-chloroacetic acid, providing detailed information about its structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its reaction products. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the chloromethyl group (Cl-CH₂-) typically appear as a singlet. chemicalbook.comspectrabase.com The chemical shift of this peak is influenced by the electron-withdrawing effects of both the chlorine atom and the carboxylic acid group. pdx.edu For instance, in a D₂O solvent, the chemical shift for these protons is observed around 4.042 ppm. bmrb.io

¹³C NMR spectroscopy provides complementary information. The spectrum of this compound shows two distinct signals corresponding to the two carbon atoms. The carbon of the chloromethyl group (¹³CH₂Cl) resonates at a characteristic chemical shift, while the carbonyl carbon (COOH) appears further downfield. chemicalbook.com In D₂O, the chemical shift for the chloromethyl carbon is approximately 46.5 ppm, and the carboxyl carbon is around 177.7 ppm. bmrb.io Isotope labeling, such as with ¹³C, can be used to track the incorporation of the carboxymethyl group in derivatization reactions. sigmaaldrich.com

NMR is particularly valuable for confirming the success of carboxymethylation reactions, where this compound is used to introduce carboxymethyl groups onto other molecules, such as cellulose (B213188) or chitosan (B1678972). researchgate.netscielo.brktappi.kr The appearance of new signals corresponding to the carboxymethyl group (-OCH₂COOH or -NHCH₂COOH) in the ¹H and ¹³C NMR spectra of the modified polymer confirms the successful derivatization. scielo.brcellulosechemtechnol.ro The degree of substitution in these reactions can also be quantified using NMR spectroscopy. researchgate.netktappi.krktappi.kr

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Group | Solvent | Chemical Shift (ppm) |

| ¹H | -CH₂Cl | D₂O | ~4.04 |

| ¹³C | -CH₂Cl | D₂O | ~46.5 |

| ¹³C | -COOH | D₂O | ~177.7 |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature. osu.edu

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR is used to confirm its chemical structure and to verify its successful incorporation into other molecules during derivatization reactions. airhygiene.comca.gov

The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nist.govresearchgate.net Key vibrational modes include:

O-H stretching: A broad band typically observed in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group. libretexts.org

C=O stretching: A strong, sharp absorption band around 1760-1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. libretexts.org

C-O stretching: A band in the 1320-1210 cm⁻¹ region, associated with the carbon-oxygen single bond of the carboxylic acid. libretexts.org

C-Cl stretching: The carbon-chlorine bond vibration, which typically appears in the fingerprint region of the spectrum.

When this compound is used for carboxymethylation, FTIR analysis can confirm the introduction of the carboxyl group into the target molecule. ncsu.eduresearchgate.net For example, in the carboxymethylation of cellulose, the appearance of a strong absorption band between 1500 and 1700 cm⁻¹ confirms the presence of the carboxyl group (–COO). ncsu.edu

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong |

| Carbonyl C=O | Stretching | 1760-1690 | Strong, Sharp |

| Carboxylic Acid C-O | Stretching | 1320-1210 | Medium |

| C-H | Stretching/Bending | Varies | Medium to Weak |

| C-Cl | Stretching | Fingerprint Region | Varies |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. chemicalbook.com

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) may be observed, though it can be weak. whitman.edu Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgmetwarebio.com The presence of chlorine is indicated by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1.

Negative ion electrospray ionization mass spectrometry is also a valuable technique for the analysis of this compound and its derivatives. acs.orgresearchgate.net In this mode, deprotonated molecules ([M-H]⁻) are readily formed and detected. acs.orgresearchgate.net This method can be particularly useful for analyzing these compounds in aqueous samples. acs.orgresearchgate.net

Mass spectrometry is also used to identify the products of reactions involving this compound. For example, it can be used to confirm the formation of esters or other derivatives by identifying the molecular ion corresponding to the expected product. nist.gov

Interactive Data Table: Common Mass Spectral Fragments of this compound

| Fragment | m/z (for ³⁵Cl) | Description |

| [C₂H₃ClO₂]⁺ | 94 | Molecular Ion |

| [C₂H₂ClO]⁺ | 77 | Loss of -OH |

| [CH₂Cl]⁺ | 49 | Loss of -COOH |

While this compound itself does not have strong absorption in the UV-visible region, some of its derivatives may exhibit characteristic UV-visible or fluorescence spectra. nist.gov For instance, if this compound is reacted with a chromophoric or fluorophoric molecule, the resulting derivative can be characterized and quantified using these techniques. researchgate.net The introduction of the carboxymethyl group can sometimes lead to shifts in the absorption or emission maxima of the parent molecule, providing evidence of the reaction.

The UV spectrum of this compound in alcohol shows a shoulder absorption at approximately 218 nm. nih.gov This absorption is generally weak and not highly specific, limiting the direct application of UV-Visible spectroscopy for its routine analysis. sielc.com

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that can provide information about the local chemical environment of quadrupolar nuclei, such as chlorine (³⁵Cl and ³⁷Cl). For this compound in the solid state, NQR can be used to study the nature of the C-Cl bond and the crystalline environment. This technique is sensitive to changes in the electric field gradient at the chlorine nucleus, which can be influenced by intermolecular interactions and crystal packing.

Chromatographic Separation Techniques (e.g., Gas Chromatography) for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating this compound from reactants, products, and impurities. Gas chromatography (GC) is a particularly useful method for the analysis of volatile compounds.

Due to the polar nature and low volatility of this compound, it is often necessary to derivatize it before GC analysis. thermofisher.com Common derivatization methods include esterification to form more volatile esters, such as methyl chloroacetate (B1199739), or silanization. thermofisher.comnih.gov These derivatives can then be readily separated and quantified using a gas chromatograph, often equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for enhanced sensitivity. researchgate.netkeikaventures.com

GC is a powerful tool for monitoring the progress of reactions involving this compound. By taking samples at different time points and analyzing them by GC, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions. thermofisher.com It is also used for the quantitative analysis of this compound in various matrices, including environmental and industrial samples. nih.govresearchgate.netkeikaventures.com

Interactive Data Table: Gas Chromatography Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Derivatization | Esterification (e.g., with methanol) or Silanization |

| Column | 5% phenyl methylpolysiloxane or similar |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Application | Reaction monitoring, purity analysis, quantitative analysis |

X-ray Diffraction (XRD) and Crystal Structure Analysis of this compound Co-crystals and Derivatives

X-ray Diffraction (XRD) is an indispensable technique for the characterization of crystalline solids. In the context of this compound, both single-crystal and powder XRD (PXRD) are employed to elucidate the three-dimensional atomic arrangement in its co-crystals and derivatives. Co-crystals are multi-component crystalline structures where at least two different chemical species are held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonds.

The formation of a co-crystal can significantly alter the physicochemical properties of the parent molecules. XRD analysis confirms the creation of a new crystalline phase, distinct from the individual starting components. The resulting diffraction pattern provides a unique fingerprint for the new co-crystal, revealing specific lattice parameters (unit cell dimensions a, b, c and angles α, β, γ), the crystal system, and the space group.

Detailed research into the co-crystallization of this compound and its related compounds with various coformers, particularly those containing pyridine (B92270) rings like 4,4'-bipyridine (B149096), has yielded precise structural data. For instance, the 1:2 co-crystal of 4,4'-bipyridine with this compound has been successfully synthesized and characterized. Single-crystal X-ray diffraction analysis revealed that this co-crystal crystallizes in the monoclinic system with the space group P21/c. researchgate.net The fundamental interactions stabilizing this structure are strong intermolecular O–H···N hydrogen bonds formed between the carboxylic acid group of this compound and the nitrogen atoms of the 4,4'-bipyridine molecule. researchgate.net

Similarly, complex salt co-crystals have been studied, such as the structure formed by a pyridinium (B92312) cation, a carboxyformate anion, and a this compound molecule. iucr.orgresearchgate.net This highlights the versatility of this compound in forming complex crystalline assemblies governed by a network of hydrogen bonds. iucr.orgresearchgate.net

The crystallographic data for these and other related structures are essential for understanding the principles of crystal engineering and for designing new materials with tailored properties.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Stoichiometry |

|---|---|---|---|---|

| 4,4'-Bipyridine–this compound Co-crystal researchgate.net | Monoclinic | P21/c | a = 9.339(5) Å b = 4.237(2) Å c = 20.02(1) Å β = 90.326(8)° V = 792.0 ų Z = 2 | 1:2 |

| 2-(4-Chlorophenyl)acetic acid–Pyridine Derivative Adduct nih.gov | Orthorhombic | P2₁2₁2₁ | a = 11.740(6) Å b = 4.641(2) Å c = 33.451(15) Å V = 1822.6 ų Z = 4 | 1:1 |

| 2-Chloro-5-nitrobenzoic acid–Nicotinamide Co-crystal nih.govnih.gov | Monoclinic | P2₁/c | a = 12.0163(3) Å b = 5.2319(1) Å c = 23.0189(5) Å β = 101.405(1)° V = 1418.52 ų Z = 4 | 1:1 |

Scanning Electron Microscopy (SEM) for Morphological Studies of Derived Materials (e.g., CMC)

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface topography and morphology of materials at the micro- and nanoscale. In the study of materials derived from this compound, SEM is particularly valuable for characterizing polymers like carboxymethyl cellulose (CMC). CMC is synthesized by reacting cellulose with this compound (or its sodium salt, sodium chloroacetate) in an alkaline environment. This etherification process introduces carboxymethyl groups onto the cellulose backbone, dramatically changing its properties and morphology.

SEM analysis reveals significant structural changes between the original cellulose source and the final CMC product. Native cellulose fibers, regardless of their source (e.g., cassava peel, oil palm fronds, towel clippings), typically exhibit a regular, fibrous structure with a relatively smooth surface. nih.gov After the carboxymethylation reaction, the morphology is profoundly altered. SEM images of CMC often show a more tenuous, loosened, and porous surface structure. nih.govnih.gov This change is attributed to the disruption of the highly ordered crystalline structure of cellulose as the carboxymethyl groups are introduced, leading to a more amorphous and less dense material. nih.gov

The specific surface morphology of CMC can be influenced by various synthesis parameters, including the source of the cellulose, the concentration of sodium hydroxide (B78521) (NaOH) used during alkalization, and the degree of substitution (DS) achieved. For instance, studies on CMC synthesized from asparagus stalk ends showed that different NaOH concentrations during preparation affect the final product's crystallinity and thermal properties. Research on cross-linked CMC hydrogels also utilizes SEM to visualize the porous network structure. For example, when CMC is cross-linked with agents like citric acid or glutaraldehyde (B144438), SEM images can reveal changes in surface roughness and pore size, which are critical for applications such as absorbents or drug delivery systems. acs.orgnih.gov

| Material | Source/Modification | Observed Morphological Characteristics (via SEM) |

|---|---|---|

| Cellulose nih.gov | Various waste sources (e.g., apple pomace, cotton) | Regular fibrous structure, long fibers, smooth surface, small cavities. |

| Carboxymethyl Cellulose (CMC) nih.gov | Synthesized from waste cellulose | Surface structure becomes loosened and develops a defective, more porous appearance compared to the original cellulose. |

| Carboxymethyl Cellulose (CMC) nih.gov | Synthesized from cassava peel | Described as having a tenuous (thin/flimsy) surface morphology, indicating a less dense structure than the parent cellulose. |

| Cross-linked CMC Hydrogel acs.org | Cross-linked with glutaraldehyde or citric acid | Analysis shows the formation of a porous hydrogel structure. |

| CMC Composite Film mdpi.com | Derived from coconut coir | The surface of CMC was observed to be smoother than that of the original cellulose material. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and reactivity of 2-chloroacetic acid. These calculations solve approximations of the Schrödinger equation to determine the energies and wavefunctions of molecules.

Density Functional Theory (DFT) has become a widely used method for investigating the mechanisms of chemical reactions involving this compound due to its balance of computational cost and accuracy. ijnc.irmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it feasible to study larger systems and complex reaction pathways. ijnc.ir

Researchers have employed DFT to elucidate the mechanistic pathways for various reactions. For instance, the reaction between this compound and thiourea (B124793) to form 2-iminothiazolidin-4-one has been studied using DFT methods like M06-2X and M11-L. researchgate.net These studies revealed that the reaction likely involves the iminothiol form of thiourea and proceeds spontaneously, preferably in a vacuum over a water solution. researchgate.net

Another study investigated the reaction between thiouracil and this compound using the B3LYP/6-311g(d,p) level of theory. ijnc.ir This research explored two potential mechanisms corresponding to the dissociation of different N-H bonds in thiouracil, concluding that the removal of a hydrogen atom from the nitrogen at the ortho position relative to the sulfur group is the more favorable pathway. ijnc.ir DFT has also been applied to study the gas-phase elimination kinetics of similar compounds like 1-chloroalkenes, where it helped to distinguish between different possible unimolecular mechanisms, such as a concerted 1,2 elimination versus a process involving anchimeric assistance. researchgate.netusfq.edu.ec

The utility of DFT extends to understanding molecular geometries and vibrational frequencies. orientjchem.org For derivatives of phenoxyacetic acid, a related class of compounds, DFT calculations (specifically B3LYP) have shown good agreement with experimental X-ray data for bond lengths and angles. orientjchem.org

A key application of quantum chemical calculations is the determination of activation energies (Ea), or energy barriers, which govern the rate of a chemical reaction. libretexts.org The Arrhenius equation quantitatively relates the rate constant (k) of a reaction to its activation energy and the temperature. unizin.orgyoutube.com By calculating the potential energy surface of a reaction, computational methods can identify the transition state—the highest point on the reaction pathway—and thus determine the energy barrier. libretexts.org

For the reaction of thiouracil with this compound, DFT calculations determined the activation energies for two different pathways. ijnc.ir The more favorable pathway had a calculated activation energy of 55.78 kcal/mol, while the alternative pathway had a higher barrier of 72.9 kcal/mol. ijnc.ir Similar calculations for methyl and ethyl derivatives of thiouracil also showed distinct energy barriers for competing pathways, reinforcing the predictive power of these computational methods. ijnc.ir For instance, the reaction involving a methyl thiouracil derivative showed activation energies of 56.28 kcal/mol and 62.58 kcal/mol for the two considered paths. ijnc.ir

These computational approaches are not limited to single molecules. The study of unimolecular elimination kinetics in 1-chloroalkenes used DFT and other levels of theory (G3, G3MP2) to calculate activation energies, finding that a concerted four-membered cyclic transition state was energetically favored over other proposed mechanisms. researchgate.netusfq.edu.ec The calculated parameters from the MPW1PW91/6-31G(d,p) DFT method showed better agreement with experimental values than the more computationally intensive G3 and G3MP2 methods. researchgate.netusfq.edu.ec The relationship between activation barriers and reaction times is often estimated, with barriers around 20 kcal/mol corresponding to reactions taking seconds to hours at room temperature, while barriers above 25 kcal/mol can take days to complete. stackexchange.com

| Reactant | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| Thiouracil | Pathway A | 55.78 |

| Thiouracil | Pathway B | 72.90 |

| Methyl Thiouracil | Pathway A | 56.28 |

| Methyl Thiouracil | Pathway B | 62.58 |

Molecular Modeling and Docking Studies in Enzymatic Processes (e.g., Haloacid Dehalogenases)

Molecular modeling and docking are computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein like an enzyme. These studies are crucial for understanding the mechanisms of enzymatic degradation of environmental pollutants. Haloacid dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds, are a primary example. jscienceheritage.comosti.gov

Docking simulations predict the preferred orientation and binding affinity of a ligand to the active site of an enzyme. In a study on the haloacid dehalogenase from Bacillus cereus IndB1 (Bcfd1), molecular docking was performed with monochloroacetic acid and other 2-chloroalkanoic acids. proquest.com The results showed that these substrates bind to the active site, with the docking energy decreasing as the length of the alkyl chain increases. proquest.com The study identified key amino acid residues (Met1, Asp2, Cys33, and Lys204) involved in orienting the carboxylic group of the substrates through hydrogen bonds. proquest.com

Similarly, docking studies on the DehE enzyme from Rhizobium sp. RC1 with various haloalkanoic acids identified tribromoacetic acid as the most favorable substrate based on the lowest binding energy (-6.48 Kcal/mol). jscienceheritage.com This research highlighted that the size of the halogen atom and the number of hydrogen bonds are critical factors for substrate recognition and enzyme affinity. jscienceheritage.com Key binding residues for DehE, such as Trp34, Phe37, and Ser188, were also identified. jscienceheritage.com